molecular formula C12H12N2O B1642693 2-(4-Oxo-piperidin-1-yl)-benzonitrile

2-(4-Oxo-piperidin-1-yl)-benzonitrile

Cat. No.: B1642693
M. Wt: 200.24 g/mol
InChI Key: JPHFIDWGMBVYGY-UHFFFAOYSA-N
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Description

2-(4-Oxo-piperidin-1-yl)-benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety linked to a 4-oxopiperidine ring at the ortho position of the benzene ring. The molecular formula is C₁₂H₁₃N₂O, with a molecular weight of 201.25 g/mol. The 4-oxopiperidine group introduces a ketone functionality, which can participate in hydrogen bonding and influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

2-(4-oxopiperidin-1-yl)benzonitrile

InChI

InChI=1S/C12H12N2O/c13-9-10-3-1-2-4-12(10)14-7-5-11(15)6-8-14/h1-4H,5-8H2

InChI Key

JPHFIDWGMBVYGY-UHFFFAOYSA-N

SMILES

C1CN(CCC1=O)C2=CC=CC=C2C#N

Canonical SMILES

C1CN(CCC1=O)C2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-(4-Oxo-piperidin-1-yl)-benzonitrile to related benzonitrile-piperidine derivatives are critical for understanding its unique properties. Below is a comparative analysis based on molecular structure, synthetic routes, and inferred physicochemical or biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Synthesis Highlights Inferred Properties/Bioactivity
This compound C₁₂H₁₃N₂O Ortho-substituted benzonitrile; 4-oxopiperidine Likely involves nucleophilic substitution or coupling reactions (similar to ) Potential kinase/CNS activity due to aromatic nitrile and H-bonding ketone
3-(4-Oxopiperidin-1-yl)-benzonitrile C₁₂H₁₃N₂O Meta-substituted benzonitrile; same oxopiperidine Synthesized via coupling of 3-cyanophenyl derivatives with 4-oxopiperidine (28% yield) Altered steric effects due to meta-substitution; possible reduced binding affinity vs. ortho isomer
2-(4-Hydroxypiperidin-1-yl)benzonitrile C₁₂H₁₅N₂O Hydroxyl group instead of ketone on piperidine Not specified; likely involves hydroxylation or protection/deprotection strategies Enhanced solubility due to -OH; potential for glucuronidation
2-[(4-Oxopiperidin-1-yl)methyl]benzonitrile C₁₃H₁₄N₂O Piperidinone linked via methylene bridge One-step coupling or bromination reactions (e.g., Suzuki-Miyaura) Increased flexibility; may alter target engagement
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile C₁₉H₂₀N₄O₂ Para-substituted benzonitrile; carbonyl-linked piperidine-methoxypyridine Multi-step synthesis with Suzuki coupling and amination Enhanced binding specificity due to extended aromatic system

Key Observations

Substitution Position :

  • Ortho-substitution (target compound) may enhance steric interactions with target proteins compared to meta- or para-substituted analogs (e.g., 3-(4-Oxopiperidin-1-yl)-benzonitrile) .
  • Para-substituted derivatives (e.g., ) often exhibit improved thermal stability and extended π-π stacking interactions due to planar aromatic systems.

Functional Group Variations: Replacement of the 4-oxo group with hydroxyl () increases polarity and solubility but reduces metabolic stability due to susceptibility to oxidation.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels methods for 3-(4-Oxopiperidin-1-yl)-benzonitrile, but ortho-substitution may require stricter regioselective conditions .
  • Complex derivatives (e.g., ) involve multi-step routes, reducing overall yield but enabling tailored bioactivity.

Biological Implications :

  • While direct bioactivity data for this compound are unavailable, structurally related benzonitriles (e.g., cytotoxic triazole derivatives in ) highlight the importance of electronic and steric effects. For instance, electron-withdrawing groups (e.g., -CN) enhance electrophilicity, critical for covalent binding in kinase inhibitors.

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